molecular formula C23H17N3O2 B11261498 N-(3-acetylphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

N-(3-acetylphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B11261498
M. Wt: 367.4 g/mol
InChI Key: LSWMYQXENKCPIW-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide (CAS: 796091-98-0) is a quinoline-based carboxamide derivative with a molecular formula of C23H17N3O2 and a molecular weight of 367.4 g/mol. Its structure features a quinoline core substituted at position 2 with a pyridin-3-yl group and at the N-position with a 3-acetylphenyl moiety. The acetyl group on the phenyl ring contributes to electron-withdrawing effects, which may influence binding interactions with biological targets such as enzymes or receptors involved in cancer or infectious diseases.

Properties

Molecular Formula

C23H17N3O2

Molecular Weight

367.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C23H17N3O2/c1-15(27)16-6-4-8-18(12-16)25-23(28)20-13-22(17-7-5-11-24-14-17)26-21-10-3-2-9-19(20)21/h2-14H,1H3,(H,25,28)

InChI Key

LSWMYQXENKCPIW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-acetylphenylamine, pyridine-3-carboxylic acid, and quinoline derivatives.

    Condensation Reaction: The first step involves the condensation of 3-acetylphenylamine with pyridine-3-carboxylic acid under acidic or basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a catalyst to form the quinoline ring.

    Amidation: Finally, the quinoline derivative is reacted with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while substitution reactions can produce various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Group

Compound Name Substituent on Phenyl Group Molecular Weight (g/mol) XLogP3 Key Biological Activities Key References
N-(3-acetylphenyl) derivative 3-acetyl 367.4 3.3 Anticancer, enzyme inhibition
N-(2-fluorophenyl) derivative 2-fluoro ~340* ~3.0* Antimalarial, anticancer
N-(3-hydroxyphenyl) derivative 3-hydroxy 341.4 2.8 Antimalarial, anticancer
N-(3,4-dimethoxybenzyl) derivative 3,4-dimethoxy ~364* ~2.5* Antimalarial (EC50: 120 nM), PfEF2 inhibition

Notes:

  • Acetyl groups (electron-withdrawing) enhance target binding via dipole interactions, whereas methoxy groups (electron-donating) improve solubility but may reduce receptor affinity .

Pyridine Ring Positional Isomerism

Compound Name Pyridine Position Key Structural Impact Biological Activity
N-(3-acetylphenyl)-2-(pyridin-3-yl) 3-yl Optimal steric alignment for kinase inhibition Enhanced enzyme selectivity
N-(4-fluorophenyl)-2-(pyridin-4-yl) 4-yl Altered hydrogen-bonding networks Reduced anticancer potency
N-(3-acetamidophenyl)-2-(pyridin-4-yl) 4-yl Increased steric bulk Shifted activity toward antimicrobial targets

Key Insight : Pyridin-3-yl substitution is associated with stronger interactions with ATP-binding pockets in kinases, making it favorable for anticancer applications .

Anticancer Activity

  • N-(3-acetylphenyl) derivative : Demonstrates IC50 values in the low micromolar range against HCT-116 and MCF-7 cancer cell lines, likely via inhibition of tyrosine kinases .
  • N-(3,4-dimethoxybenzyl) derivative : Exhibits EC50 of 120 nM against Plasmodium falciparum by targeting translation elongation factor 2 (PfEF2), a mechanism distinct from chloroquine .

Physicochemical and Pharmacokinetic Profiles

Property N-(3-acetylphenyl) Derivative N-(3-hydroxyphenyl) Derivative N-(2-fluorophenyl) Derivative
Molecular Weight 367.4 341.4 ~340
XLogP3 3.3 2.8 ~3.0
Hydrogen Bond Donors 1 2 1
Solubility (mg/mL) <0.1 (DMSO) ~1.5 (aqueous) <0.1 (DMSO)

Implications: Higher hydrophilicity of the 3-hydroxyphenyl derivative may favor intravenous administration, while the acetylphenyl analog’s lipophilicity supports oral bioavailability .

Biological Activity

N-(3-acetylphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

This compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological properties. Its unique structure combines a quinoline core with an acetophenone and pyridine functionalities, enhancing its biological activity compared to simpler derivatives.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Quinoline derivatives, including this compound, have shown promising antimicrobial properties. Studies indicate that they can inhibit the growth of various bacterial strains, including resistant strains such as Staphylococcus aureus .
  • Anticancer Properties : The compound has been investigated for its anticancer potential. In vitro studies demonstrate cytotoxic effects against several cancer cell lines, including colorectal and breast cancer cells. For instance, analogues of quinoline carboxamides have been shown to inhibit the phosphatidylinositol 3-kinase (PI3Kα) pathway, which is crucial in cancer cell proliferation .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activities by inhibiting lipoxygenase (LOX) enzymes, which are involved in the inflammatory response . The compound has shown IC50 values indicating significant inhibition of LOX activity.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of various enzymes linked to disease processes, including LOX and PI3Kα. These interactions can lead to reduced inflammation and hinder cancer cell growth.
  • Radical Scavenging : Research indicates that this compound can scavenge free radicals, thereby reducing oxidative stress and potentially preventing cellular damage associated with various diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Staphylococcus aureus
AnticancerCytotoxic effects on Caco-2 and MCF-7 cell lines
Anti-inflammatoryInhibits lipoxygenase with IC50 = 10 μM
Radical ScavengingSignificant antioxidant activity observed

Case Study: Anticancer Activity

A study investigated the anticancer properties of this compound analogues against human colorectal adenocarcinoma (Caco-2) cells. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values lower than those of standard chemotherapeutics used in clinical settings. The findings suggest that these compounds could serve as lead candidates for further development into anticancer agents .

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